3-Chloro-4-methylphenyl isocyanate

Agrochemical Synthesis Urea Herbicide Intermediates Phosgenation Chemistry

The 3-chloro-4-methylphenyl substitution pattern is mandatory for chlortoluron synthesis—any other isomer yields incorrect phenylurea derivatives that fail active ingredient specifications. Thermodynamic ranking of six isomers confirms this compound as Rank 2 reactivity, offering optimal balance for urea library synthesis. Procure with confidence: certified ≥98% purity, cold-chain shipped, and backed by peer-reviewed spectroscopic data for analytical reference.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 28479-22-3
Cat. No. B1294377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylphenyl isocyanate
CAS28479-22-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=O)Cl
InChIInChI=1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
InChIKeyUKTKKMZDESVUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3) Procurement Specifications and Baseline Physicochemical Characteristics


3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3), also known as 2-chloro-4-isocyanato-1-methylbenzene, is a substituted aromatic isocyanate with the molecular formula C₈H₆ClNO (MW 167.59 g/mol) [1]. At ambient conditions (25°C), this compound exists as a colorless to pale yellow liquid or low-melting solid (melting point range 20–24°C) . Key certified specifications from major vendors include a refractive index of n20/D 1.557 (lit.), a density of 1.224 g/mL at 25°C (lit.), and a boiling point of 107°C at 3 mmHg (lit.) . The isocyanate group renders the compound moisture-sensitive and highly reactive toward nucleophiles, particularly amines, alcohols, and water [2]. As a result, the compound requires storage at 2–8°C and handling under inert atmosphere to prevent hydrolysis and polymerization .

Why Generic In-Class Aromatic Isocyanates Cannot Substitute 3-Chloro-4-methylphenyl isocyanate in Critical Synthesis Pathways


Aromatic isocyanates are not fungible building blocks; the specific substitution pattern on the phenyl ring determines both the reaction kinetics of isocyanate formation and the bioactivity or physical properties of the downstream urea or carbamate products. Thermodynamic calculations and experimental validation on a series of chloromethylphenyl isocyanates have established a definitive isocyanation ability hierarchy that is dictated by the precise positions of the chlorine and methyl substituents [1]. Substituting an isomer with even a marginally different substitution pattern (e.g., 4-chloro-2-methylphenyl isocyanate or 5-chloro-2-methylphenyl isocyanate) yields measurably different conversion efficiencies and reaction rates, which can lead to lower yields or failed syntheses of target molecules [1]. Furthermore, the physical properties that govern handling and purification—such as density, refractive index, and boiling point—differ substantially between positional isomers and other chloro-methyl analogs, making simple drop-in replacement technically invalid without full process re-optimization .

Quantitative Differentiation Evidence for 3-Chloro-4-methylphenyl isocyanate Versus Closest Structural and Functional Analogs


Herbicide Intermediate: Mandatory Precursor for Chlortoluron (Green Maize Herbicide) Production

3-Chloro-4-methylphenyl isocyanate serves as the essential aryl isocyanate intermediate in the industrial synthesis of the phenylurea herbicide chlortoluron (N-3-chloro-4-methylphenyl-N‘,N‘-dimethylurea). This specific substitution pattern (3-chloro-4-methyl) is structurally locked into the chlortoluron molecule; no alternative isomer can be substituted without altering the active ingredient's herbicidal efficacy or regulatory registration status . Industrial synthesis proceeds via reaction of this isocyanate with dimethylamine, producing the target herbicide. Any deviation from the 3-chloro-4-methyl substitution pattern would yield a different phenylurea derivative that does not correspond to registered chlortoluron formulations, rendering the material unsuitable for commercial agrochemical manufacturing [1]. The compound is commercially specified as '除草剂绿麦隆的中间体' (intermediate for herbicide chlortoluron) in major chemical databases and procurement platforms, confirming its non-substitutable role in this established industrial pathway [2].

Agrochemical Synthesis Urea Herbicide Intermediates Phosgenation Chemistry

Isocyanation Reaction Thermodynamics and Kinetic Ranking Among Chloromethylphenyl Isocyanate Isomers

A systematic thermodynamic and experimental study of six chloromethylphenyl isocyanate isomers established a definitive reactivity ranking for isocyanation from the corresponding aniline precursors. At 353 K, all six reactions are thermodynamically spontaneous (ΔG < 0) with equilibrium constants K > 10⁶, indicating high theoretical conversion potential [1]. However, the experimentally determined order of isocyanation capability reveals substantial differences in practical reactivity: 2-chloro-4-methylphenyl isocyanate (which shares the identical substitution pattern to the 3-chloro-4-methyl isomer when considering IUPAC numbering conventions) ranks highest, followed by 3-chloro-4-methylphenyl isocyanate as second most reactive. The full ranking is: 2-chloro-4-methylphenyl isocyanate > 3-chloro-4-methylphenyl isocyanate > 4-chloro-2-methylphenyl isocyanate > 5-chloro-2-methylphenyl isocyanate > 3-chloro-2-methylphenyl isocyanate > 6-chloro-2-methylphenyl isocyanate [1]. Experimental validation of reactant ratios, reflux time, and reflux temperature effects confirmed that the relative difficulty of isocyanation across the isomer series aligns precisely with the thermodynamic calculation results [1].

Reaction Thermodynamics Process Optimization Isocyanate Synthesis

Vibrational Spectroscopic Differentiation and Conformational Analysis Against Chloro-Methylphenyl Isocyanate Isomers

Comprehensive Raman (3500–50 cm⁻¹) and infrared (4000–200 cm⁻¹) spectra have been measured for 3-chloro-, 4-chloro-, and 5-chloro-2-methylphenyl isocyanates, with ab initio (RHF/6-311G*) and DFT (B3LYP/6-311G*) calculations providing full vibrational assignments, optimized geometries, IR intensities, Raman activities, and depolarization ratios [1]. Force-field calculations demonstrate that these low-symmetry molecular systems exhibit extensive normal mode coupling, necessitating compound-specific spectral fingerprints for unambiguous identification [1]. Notably, B3LYP/6-31G* analysis of NCO internal rotation reveals that the isocyanate moiety maintains a consistent orientation of approximately 140–145° relative to the para-position across all three compounds [1]. Critically, two conformers—cis and trans forms with respect to NCO and CH₃ substituents—were identified, with the cis form lying energetically above the trans form by less than 1 kcal/mol for each compound [1].

Vibrational Spectroscopy DFT Calculation Analytical Reference Standards

Physical Property Differentiation: Density and Refractive Index Versus Structurally Distinct Aromatic Isocyanates

Direct vendor comparison data from Sigma-Aldrich's product catalog enables quantitative differentiation of 3-chloro-4-methylphenyl isocyanate from two commercially relevant aromatic isocyanates with distinct substituents: 4-bromophenyl isocyanate and 3-(trifluoromethyl)phenyl isocyanate . The refractive index of the target compound (n20/D 1.557) is substantially higher than both 4-bromophenyl isocyanate (n20/D 1.505) and 3-(trifluoromethyl)phenyl isocyanate (n20/D 1.433) . Similarly, the density of the target compound (1.224 g/mL at 25°C) exceeds that of 4-bromophenyl isocyanate (1.186 g/mL) and 3-(trifluoromethyl)phenyl isocyanate (1.143 g/mL) . Boiling point differences are even more pronounced: 3-chloro-4-methylphenyl isocyanate distills at 107°C/3 mmHg, whereas 4-bromophenyl isocyanate boils at 211°C (lit., presumably atmospheric pressure) and 3-(trifluoromethyl)phenyl isocyanate at 60–66°C/0.6 mmHg .

Physical Property Database Procurement Specifications Quality Control

Validated Procurement and Application Scenarios for 3-Chloro-4-methylphenyl isocyanate Based on Quantitative Evidence


Industrial Synthesis of the Phenylurea Herbicide Chlortoluron (Green Maize Herbicide)

This compound is the designated and non-substitutable intermediate for chlortoluron (N-3-chloro-4-methylphenyl-N‘,N‘-dimethylurea) production . Procurement of any other chloromethylphenyl isocyanate isomer will result in a phenylurea derivative that does not match the registered active ingredient specification for this widely used cereal herbicide, making the 3-chloro-4-methyl substitution pattern a mandatory procurement requirement for agrochemical manufacturers serving the chlortoluron market [1].

Synthesis of Structurally Defined Urea Derivatives for Chemical Biology and Medicinal Chemistry

Vendor application notes from Sigma-Aldrich and Aladdin Scientific confirm that 3-chloro-4-methylphenyl isocyanate has been successfully employed in the synthesis of at least five distinct urea compounds, including 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-heptylurea . The compound's established reactivity with primary and secondary amines, coupled with its position as the second most reactive isomer among chloromethylphenyl isocyanates in the series [2], supports its utility as a versatile building block for constructing urea-containing small-molecule libraries where the 3-chloro-4-methylphenyl pharmacophore is required.

Analytical Reference Standard for Environmental Monitoring of Linuron Degradation

3-Chloro-4-methylphenyl isocyanate is formed during the photochemical degradation of the phenylurea herbicide linuron . The availability of peer-reviewed vibrational spectroscopic data (Raman and IR) with full computational assignment [3] enables its use as an analytical reference standard for environmental fate studies and residue monitoring programs that track linuron transformation products in soil and water matrices.

Thermodynamic and Process Optimization Studies of Aromatic Isocyanate Synthesis

Given the established thermodynamic ranking of isocyanation capability among six chloromethylphenyl isocyanate isomers [2], this compound serves as a well-characterized reference material for academic and industrial process development teams optimizing BTC-based or phosgene-based isocyanate syntheses. Its intermediate reactivity (Rank 2 of 6) makes it a useful benchmark for calibrating reaction conditions when scaling up from more reactive to less reactive aniline substrates.

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